(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride

Description

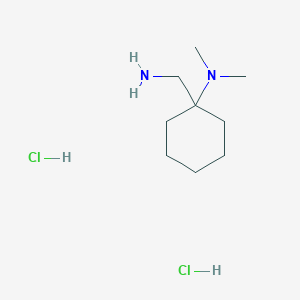

(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride is a bicyclic amine salt featuring a cyclohexane ring substituted with an aminomethyl group and a dimethylamine moiety, forming a dihydrochloride salt.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-11(2)9(8-10)6-4-3-5-7-9;;/h3-8,10H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCDZDXEAGHUAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCCC1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride typically involves the reaction of cyclohexylamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

- The intermediate then reacts with dimethylamine to produce (1-Aminomethyl-cyclohexyl)-dimethyl-amine.

- The final product is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.

Cyclohexylamine: reacts with to form an intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with lower oxidation states.

Substitution: The amine groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amine groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

- Cyclohexyl backbone : Enhances steric bulk and lipophilicity.

- Aminomethyl group (-CH2NH2): Provides a primary amine site for reactivity.

- Dimethylamine (-N(CH3)2) : A tertiary amine contributing to solubility in acidic conditions.

- Dihydrochloride salt : Improves stability and aqueous solubility.

Comparisons with similar compounds (Table 1):

Key Observations :

Reactivity: The aminomethyl group allows for nucleophilic reactions (e.g., reductive amination), while the dimethylamine moiety can participate in acid-base interactions or serve as a leaving group .

Comparison with Analog Syntheses :

- Methylamine Hydrochloride : Produced via direct reaction of methylamine with HCl, a simpler process than the multi-step synthesis required for bicyclic amines .

- Piperazine Derivatives : details the use of tert-butyl carbamate-protected intermediates and methanesulfonyl groups, highlighting the complexity of functionalizing cyclic amines .

Research Findings and Data Gaps

- Spectroscopic Data: While NMR/UV data for the target compound are unavailable, analogs like methyl 1-(methylamino)cyclohexanecarboxylate·HCl show characteristic shifts (e.g., δ 2.57 ppm for methylamine protons in DMSO-d6) .

Biological Activity

(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride, commonly referred to as a cyclic amine compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse scientific literature.

- Molecular Formula : C9H22Cl2N2

- Molecular Weight : 229.19 g/mol

- CAS Number : 41921-99-7

- IUPAC Name : 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine;dihydrochloride

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly through modulation of monoamine uptake. Similar compounds have been shown to enhance norepinephrine-induced contractions in vascular tissues, indicating a role in cardiovascular responses.

Key Mechanisms:

- NMDA Receptor Interaction : The compound may influence NMDA receptor pathways, which are critical in synaptic plasticity and memory function.

- Monoamine Transport Modulation : It is suggested that this compound can affect the uptake mechanisms of neurotransmitters like norepinephrine and serotonin, similar to other known sigma receptor ligands.

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Study 1: Vascular Function Modulation

A study highlighted that compounds structurally related to this compound exhibited significant effects on vascular function. The research demonstrated that these compounds could enhance contractile responses to norepinephrine, suggesting a potential therapeutic application in managing vascular disorders.

Q & A

Q. What safety protocols are critical when handling this compound in aerosol-generating procedures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.